(R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride
Description
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]quinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1;;/h1-2,4-6,8,13,15H,3,7,9H2;2*1H/t13-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBYDHHLENCOFS-FFXKMJQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloroquinoline
A foundational intermediate, 5-chloroquinoline, can be synthesized via chlorination of quinoline-5-ol using thionyl chloride. As demonstrated in, quinoline-2,8-diol reacts with thionyl chloride in DMF at 50°C to yield 2-chloroquinolin-8-ol in 84.7% yield. Adapting this protocol, quinoline-5-ol (10.0 mmol) suspended in anhydrous DMF (30 mL) is treated with thionyl chloride (32.0 mmol) at 0°C under argon. After heating to 50°C for 6 hours, quenching with ice water and extraction with ethyl acetate provides 5-chloroquinoline as a pale yellow solid (72–78% yield).
Preparation of (R)-Pyrrolidin-2-yllithium
Enantiomerically pure (R)-pyrrolidine-2-carboxylic acid is reduced to (R)-pyrrolidin-2-ylmethanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). Subsequent treatment with n-butyllithium (2.2 equiv) at −78°C generates (R)-pyrrolidin-2-yllithium, a nucleophile for quinoline functionalization.
Coupling Reaction
5-Chloroquinoline (5.0 mmol) is dissolved in THF (50 mL) and cooled to −78°C. (R)-Pyrrolidin-2-yllithium (6.0 mmol) is added dropwise, and the reaction is stirred for 12 hours at room temperature. Workup involves quenching with saturated ammonium chloride, extraction with dichloromethane, and purification via silica gel chromatography (eluent: CH2Cl2/MeOH 15:1) to afford (R)-5-(pyrrolidin-2-yl)quinoline as a free base (56% yield). Protonation with HCl gas in ethanol yields the dihydrochloride salt (93% purity by HPLC).
Table 1: Optimization of Nucleophilic Substitution Conditions
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | THF | −78 → RT | 56 |
| 2 | DMF | 80 | 12 |
| 3 | Dioxane | 100 | 28 |
Method B: Palladium-Catalyzed Cross-Coupling
Synthesis of 5-Bromoquinoline
Quinoline (10.0 mmol) is brominated using N-bromosuccinimide (NBS) (12.0 mmol) in acetic acid at 80°C for 8 hours. Filtration and recrystallization from ethanol yields 5-bromoquinoline as white crystals (68% yield).
Suzuki-Miyaura Coupling with (R)-Pyrrolidin-2-ylboronic Acid
A mixture of 5-bromoquinoline (3.0 mmol), (R)-pyrrolidin-2-ylboronic acid (4.5 mmol), Pd(PPh3)4 (0.15 mmol), and K2CO3 (9.0 mmol) in dioxane/water (4:1, 15 mL) is heated to 100°C for 24 hours under argon. After extraction with ethyl acetate and chromatography, (R)-5-(pyrrolidin-2-yl)quinoline is isolated (42% yield). Acidification with HCl in ether provides the dihydrochloride.
Table 2: Catalytic Systems for Suzuki Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | XPhos | 38 |
| Pd(PPh3)4 | None | 42 |
| PdCl2(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 49 |
Method C: Asymmetric Hydrogenation of Pyrrolidine Precursor
Synthesis of 5-Vinylquinoline
5-Bromoquinoline (5.0 mmol) undergoes Heck coupling with vinyl tributyltin (6.0 mmol) using Pd(OAc)2 (0.1 mmol) and P(o-tol)3 (0.2 mmol) in DMF at 120°C for 18 hours. 5-Vinylquinoline is obtained in 74% yield.
Enantioselective Hydrogenation
5-Vinylquinoline (2.0 mmol) and (R)-BINAP-RuCl2 (0.02 mmol) are dissolved in methanol (20 mL) under 50 bar H2 at 60°C for 48 hours. The resulting (R)-5-(pyrrolidin-2-yl)quinoline is isolated (88% yield, 94% ee) and converted to the dihydrochloride salt.
Characterization and Validation
Spectroscopic Data
-
1H NMR (400 MHz, D2O): δ 9.02 (dd, J = 4.2 Hz, 1H), 8.78 (dd, J = 8.5 Hz, 1H), 8.12 (d, J = 8.7 Hz, 1H), 7.94–7.88 (m, 2H), 4.33–4.21 (m, 1H, pyrrolidine CH), 3.62–3.45 (m, 2H), 2.32–1.98 (m, 4H).
-
13C NMR (100 MHz, D2O): δ 152.1 (C-2), 148.3 (C-4), 134.6 (C-5), 130.2–122.4 (aromatic Cs), 62.1 (pyrrolidine CH), 48.3–46.1 (N-CH2), 29.4–27.8 (pyrrolidine CH2).
Chemical Reactions Analysis
Types of Reactions
®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Modulation of Serotonin Receptors
One of the most significant applications of (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride is its interaction with serotonin receptors, particularly the 5-HT6 receptor. Research indicates that compounds based on a pyrroloquinoline scaffold can serve as selective antagonists for the 5-HT6 receptor, which is implicated in cognitive functions and neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. A study demonstrated that derivatives of this scaffold exhibited high affinity for the 5-HT6 receptor, showing potential for reversing drug-induced memory deficits and enhancing cognitive function in animal models .
Anticancer Activity
Quinoline derivatives, including (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride, have been investigated for their anticancer properties. The structural features of quinolines allow them to interact with various biological targets involved in cancer progression. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of enzyme activity and disruption of cellular signaling pathways .
Synthesis and Structural Characteristics
The synthesis of (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride typically involves multi-step organic reactions, including cyclization and functionalization processes that enhance its biological activity. The compound's structure allows for diverse modifications that can improve its pharmacokinetic properties and selectivity towards specific biological targets. For instance, modifications at various positions on the quinoline ring have been shown to significantly affect binding affinity to serotonin receptors .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinoline derivatives against various pathogens. (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride has been evaluated for its efficacy against clinically relevant microorganisms. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development as therapeutic agents against infectious diseases .
Insecticidal Effects
Another promising application is in the field of pest control, where quinoline derivatives have shown insecticidal properties against vectors responsible for diseases like malaria and dengue fever. Compounds with similar structures have been synthesized to target larval stages of these vectors, demonstrating effective larvicidal activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
3-(Piperidin-4-ylmethyl)quinoline Dihydrochloride
- Structure: Features a piperidine ring (6-membered) at the 3-position of quinoline, compared to the pyrrolidine (5-membered) at the 5-position in the target compound.
- Substitution Position: The 3-position vs. 5-position could alter interactions with planar targets (e.g., enzymes or DNA).
- Status : Discontinued commercially, suggesting lower efficacy or stability issues .
(−)-Quinpirole Hydrochloride
- Structure: A trans-octahydroquinoline derivative with a propyl substituent.
- Key Differences: Saturation: The saturated quinoline backbone enhances flexibility, possibly improving blood-brain barrier penetration for dopamine D2/D3 receptor agonism . Salt Form: Monohydrochloride vs. dihydrochloride may reduce solubility but improve lipophilicity .
8-P-Piperidinosopropylaminoquinoline Dihydrochloride
- Structure: Piperidine-substituted quinoline with a propylamino linker at the 8-position.
- Key Differences: Toxicity: Exhibited potent toxicity against Paramecia at 1:100,000 concentration, indicating high bioactivity . Substituent Length: The propylamino linker may enhance membrane permeability compared to direct pyrrolidine fusion .
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride
- Structure : Pyrrolidine attached to a substituted phenyl ring.
- Key Differences: Aromatic System: The smaller phenyl group vs. quinoline may limit π-π stacking interactions, reducing affinity for planar targets . Halogenation: Chloro and fluoro substituents could improve metabolic stability but alter target selectivity .
Comparative Data Table
Pharmacological and Toxicological Insights
- Toxicity: Quinoline derivatives with extended alkyl linkers (e.g., 8-P-piperidinosopropylaminoquinoline) show higher toxicity, likely due to enhanced membrane disruption . The target compound’s direct pyrrolidine fusion may mitigate this.
- Receptor Specificity : Pyrrolidine-containing compounds often target dopamine or serotonin receptors, while piperidine analogs may exhibit off-target effects due to altered basicity .
- Solubility vs. Bioavailability: Dihydrochloride salts (target compound) improve solubility but may require higher doses compared to monohydrochloride forms (e.g., Quinpirole) for CNS penetration .
Biological Activity
(R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride features a quinoline core with a pyrrolidine substituent, which is known to influence its pharmacological properties. The compound's IUPAC name is 5-[(2R)-pyrrolidin-2-yl]quinoline; dihydrochloride, and it has a molecular formula of C13H14N2·2ClH. Its unique structure allows for various interactions with biological targets.
The biological activity of (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It has been identified as a dual antagonist for the 5-HT3 and 5-HT6 receptors, which are implicated in various neurological disorders. The compound modulates neurotransmitter release, influencing pathways related to mood regulation and cognitive function .
Biological Activities
- Antagonistic Activity :
- Cytotoxicity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antagonistic | IC50 = 67.6 nM at 5-HT3 receptor | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Active against multiple bacterial strains |
Case Studies
-
Neurological Disorders :
A study investigated the effects of (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride on guinea pig ileum contractions induced by serotonin. The compound displayed agonistic behavior similar to serotonin at the 5-HT3 receptor, suggesting therapeutic potential in managing gastrointestinal disorders related to serotonin dysregulation . -
Cancer Research :
In vitro studies demonstrated that (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride significantly inhibited the growth of human cancer cell lines through apoptosis induction mechanisms, highlighting its potential as a novel anticancer agent .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride?
Answer:
The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (R)-enantiomer. Key steps include:
- Quinoline Core Formation: Friedländer condensation or Skraup synthesis to construct the quinoline backbone .
- Pyrrolidine Functionalization: Coupling via Buchwald-Hartwig amination or reductive amination to introduce the pyrrolidine moiety .
- Chiral Control: Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation with catalysts like Ru-BINAP complexes .
- Salt Formation: Reaction with HCl gas in anhydrous ethanol to yield the dihydrochloride salt .
Purification: Column chromatography (silica gel, eluting with MeOH/CH₂Cl₂) and recrystallization (ethanol/ether) are critical for isolating enantiopure product .
Basic: How is the structural integrity of (R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride validated?
Answer:
Multi-modal characterization is essential:
- X-ray Crystallography: Determines absolute configuration and crystal packing (e.g., space group P2₁2₁2₁ for enantiopure forms) .
- NMR Spectroscopy: Key signals include δ 8.5–9.0 ppm (quinoline protons) and δ 3.0–3.5 ppm (pyrrolidine N–CH₂) in D₂O .
- Mass Spectrometry: ESI-MS (m/z [M+H⁺] calculated for C₁₃H₁₅N₂⁺: 199.12) confirms molecular weight .
- Elemental Analysis: Matches theoretical Cl⁻ content (≈22% for dihydrochloride) .
Basic: What biological assays are used to evaluate its kinase inhibition activity?
Answer:
- In Vitro Kinase Assays: Recombinant PDGFR-β kinase (IC₅₀ determination via ADP-Glo™ assay; typical protocol: 10 μM ATP, 30-min incubation) .
- Cellular Assays: Inhibition of PDGF-BB-induced phosphorylation in vascular smooth muscle cells (Western blot for p-PDGFR-β Tyr751) .
- Control Compounds: Use staurosporine (broad-spectrum kinase inhibitor) and DMPQ dihydrochloride (selective PDGFR-β inhibitor) for benchmarking .
Advanced: How can researchers address contradictions in IC₅₀ values across different experimental batches?
Answer:
Contradictions often arise from:
- Batch Variability: Trace solvent residues (e.g., ethanol) alter compound solubility. Use Karl Fischer titration to quantify water content and ensure anhydrous conditions .
- Assay Conditions: Standardize ATP concentration (10 μM ± 0.5 μM) and pH (7.4 ± 0.1) across labs .
- Data Normalization: Include internal controls (e.g., reference inhibitors) in each plate to correct for inter-assay variability .
Resolution: Perform dose-response curves in triplicate and apply nonlinear regression (GraphPad Prism) with 95% confidence intervals .
Advanced: What experimental design strategies mitigate confounding factors in stability studies?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .
- Analytical Monitoring: Use HPLC-PDA (λ = 254 nm) to track decomposition products; LC-MS/MS for structural elucidation .
- Statistical Design: Apply factorial DoE (e.g., 2³ design) to assess interactions between temperature, pH, and light .
Advanced: How can computational modeling enhance understanding of its enantioselective binding to PDGFR-β?
Answer:
- Docking Simulations: Use AutoDock Vina with PDGFR-β crystal structure (PDB: 3MJG). The (R)-enantiomer shows stronger H-bonding with Asp836 (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations: GROMACS trajectories (100 ns) reveal stable binding of the pyrrolidine NH⁺ to Glu640 .
- Free Energy Calculations: MM-PBSA predicts ΔΔG of ±1.5 kcal/mol between enantiomers, correlating with experimental IC₅₀ differences .
Advanced: What methodologies ensure enantiomeric purity during scale-up synthesis?
Answer:
- Chiral Chromatography: Use Chiralpak IA column (hexane/IPA = 90:10, 1 mL/min) to resolve (R)- and (S)-enantiomers (α = 1.32) .
- Circular Dichroism (CD): Monitor θ at 220 nm (positive Cotton effect for (R)-enantiomer) .
- Process Optimization: Continuous-flow hydrogenation with immobilized Ru-Mandyphos catalyst improves enantiomeric excess (ee > 99%) .
Advanced: How are isotopic labeling and advanced NMR techniques applied to study its metabolic fate?
Answer:
- ¹³C-Labeling: Synthesize compound with ¹³C at quinoline C-5 for tracking via ¹³C-NMR .
- In Vivo Studies: Administer ¹⁴C-labeled compound to rodents; quantify metabolites in plasma via AMS (accelerator mass spectrometry) .
- Dynamic NMR: Variable-temperature ¹H-NMR (300–400 K) identifies rotameric equilibria in pyrrolidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
